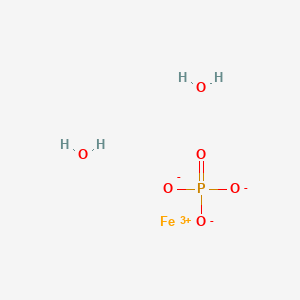

Iron(III) phosphate dihydrate

説明

特性

IUPAC Name |

iron(3+);phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTOKWDUYJKSCN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928695 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-10-0 | |

| Record name | Iron(3+) phosphate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Iron(III) Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of significant interest in various scientific and industrial fields, including materials science and pharmaceuticals. This document details the crystallographic parameters of its two primary polymorphs, strengite and phosphosiderite, outlines the experimental protocols for their synthesis and analysis, and presents key structural data in a clear, comparative format.

Introduction to Iron(III) Phosphate Dihydrate Polymorphs

This compound is known to crystallize in two distinct polymorphic forms: the orthorhombic strengite and the monoclinic phosphosiderite. Both minerals share the same chemical formula but differ in their crystal lattice arrangements, leading to different physical and chemical properties. In both structures, the iron atom is octahedrally coordinated by four oxygen atoms from the phosphate tetrahedra and two oxygen atoms from water molecules.

Crystallographic Data

The crystallographic data for strengite and phosphosiderite have been determined through single-crystal X-ray diffraction studies. A summary of the key parameters is presented in the tables below for easy comparison.

Table 1: Crystallographic Data for Strengite (Orthorhombic)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.722 - 9.8923 |

| b (Å) | 9.878 - 10.125 |

| c (Å) | 10.1187 - 8.729 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | ~872.9 |

| Z | 8 |

Table 2: Crystallographic Data for Phosphosiderite (Monoclinic)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.3276 - 5.329 |

| b (Å) | 9.798 - 9.800 |

| c (Å) | 8.712 - 8.7129 |

| α (°) | 90 |

| β (°) | 90.51 - 90.532 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | ~454.87 |

| Z | 4 |

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of both strengite and phosphosiderite can be synthesized using hydrothermal and precipitation methods.

Hydrothermal Synthesis of Strengite:

-

Precursor Preparation: A solution of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄) is prepared in deionized water. The molar ratio of Fe:P is typically maintained at 1:1.

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless steel autoclave.

-

Heating: The autoclave is heated to a temperature between 150°C and 200°C for a period of 24 to 72 hours.

-

Cooling and Recovery: The autoclave is allowed to cool slowly to room temperature. The resulting crystals are filtered, washed with deionized water and ethanol, and dried in air.

Precipitation Synthesis of Phosphosiderite:

-

Solution Preparation: An aqueous solution of an iron(III) salt is mixed with a phosphate-containing solution under controlled pH conditions, typically acidic.

-

Precipitation: The precipitate of this compound is formed upon mixing. The reaction is often carried out at or near room temperature.

-

Aging: The precipitate is aged in the mother liquor for a period of time to allow for crystal growth and improvement of crystallinity.

-

Isolation: The crystals are then separated by filtration, washed thoroughly with water, and dried at a low temperature.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the typical steps for the analysis of this compound single crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected using a single-crystal diffractometer, such as an Oxford Diffraction Gemini R Ultra diffractometer equipped with a CCD detector and using Mo-Kα radiation (λ = 0.71073 Å). Data is typically collected at a low temperature (e.g., 173 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data are processed to correct for various experimental factors. This includes cell refinement and data reduction using software like CrysAlisPro.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques with software packages such as SHELXS and SHELXL within a suite like WinGX. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically.

Structural Details: Bond Lengths and Angles

The precise arrangement of atoms within the crystal lattice determines the material's properties. The following tables summarize key bond lengths and angles for both polymorphs.

Table 3: Selected Bond Lengths (Å) for Strengite and Phosphosiderite

| Bond | Strengite (Å) | Phosphosiderite (Å) |

| Fe-O (phosphate) | 1.92 - 2.17 | 1.86 - 2.17 |

| Fe-O (water) | ~2.0 - 2.2 | ~2.0 - 2.2 |

| P-O | 1.52 - 1.58 | 1.52 - 1.57 |

Table 4: Selected Bond Angles (°) for Strengite and Phosphosiderite

| Angle | Strengite (°) | Phosphosiderite (°) |

| O-Fe-O | Varies | Varies |

| O-P-O | ~109.5 (tetrahedral) | ~109.5 (tetrahedral) |

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure analysis and the coordination environment within the this compound crystal structure.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Generalized coordination environment of the Fe³⁺ ion in this compound.

A Comprehensive Technical Guide on the Physicochemical Properties of Iron(III) Phosphate Dihydrate

Introduction

Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), also known as ferric phosphate dihydrate, is an inorganic compound that has garnered significant attention in various scientific and industrial fields. Its applications range from being a key component in lithium-ion battery cathodes to a catalyst in organic synthesis and a molluscicide in organic farming.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for leveraging its potential in novel applications and ensuring process optimization. This technical guide provides an in-depth overview of the core physicochemical properties of Iron(III) phosphate dihydrate, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams.

Section 1: General Physicochemical Properties

This compound is typically a yellowish-brown or off-white solid.[1][4] It is comprised of an iron atom in the +3 oxidation state, a phosphate anion, and two molecules of water of hydration.[5] A summary of its fundamental properties is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | FePO₄·2H₂O | [2] |

| Molecular Weight | 186.85 g/mol | [2][3][5] |

| CAS Number | 13463-10-0 | [1][2][5] |

| Appearance | Yellow-brown solid, off-white powder, or crystals | [1][2][4] |

| Density | 2.87 g/cm³ (at 20 °C) | [1] |

| Melting Point | Decomposes at 250 °C | [1] |

Section 2: Solubility Profile

The solubility of this compound is a critical parameter, particularly in applications involving aqueous media. It is generally considered to be sparingly soluble or practically insoluble in water at room temperature. However, its solubility increases significantly at higher temperatures.[1] The compound is soluble in mineral acids.[6] The low solubility in water is quantified by its solubility product constant (Ksp), which, for the anhydrous form, is very low, indicating minimal dissociation into its constituent ions in solution.

Table 2: Solubility of this compound

| Solvent | Temperature | Solubility | References |

| Water | 100 °C | 0.642 g/100 mL | [1] |

| Property | Value | References | |

| Solubility Product (Ksp) | 9.91 × 10⁻¹⁶ (for anhydrous FePO₄) | [1][7] |

Section 3: Crystal Structure and Polymorphism

This compound is known to exist in at least two polymorphic forms, which are different crystalline structures of the same compound.[1] In these dihydrate structures, the Iron(III) ion is octahedrally coordinated, with two water molecules occupying mutually cis positions in the coordination sphere.[1] Different synthesis conditions can lead to the formation of distinct polymorphs, including orthorhombic and monoclinic crystal systems.[8]

One notable orthorhombic form, strengite, and a monoclinic form, metastrengite II, have been well-characterized. The specific arrangement of atoms and the unit cell dimensions are crucial for understanding the material's properties and performance, especially in applications like battery materials.

Section 4: Thermal Properties and Decomposition

The thermal stability of this compound is a key consideration for its use in high-temperature applications. The compound undergoes a multi-step thermal decomposition process upon heating, which primarily involves the loss of its two water molecules of hydration.[9][10] This dehydration process can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

The decomposition typically occurs in two distinct steps, corresponding to the sequential removal of the water molecules.[10] Kinetic analysis of this process reveals that it is complex and can be modeled to determine parameters such as the activation energy, which quantifies the energy barrier for the dehydration reactions.[9]

Table 3: Thermal Decomposition Data for this compound

| Parameter | Value | References |

| Decomposition Temperature | Starts at ~250 °C | [1] |

| Process | Multi-step dehydration | [9] |

| Activation Energy (Process 1) | 93.05 ± 3.80 kJ/mol | [9] |

| Activation Energy (Process 2) | 73.41 ± 3.14 kJ/mol | [9] |

The diagram below illustrates the general pathway of thermal decomposition.

Section 5: Thermochemical Data

The thermodynamic properties of this compound provide insight into its stability and energy content. These values are essential for chemical engineering calculations and for understanding the energetics of reactions involving this compound.

Table 4: Thermochemical Properties of this compound

| Property | Value | References |

| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -1888 kJ/mol | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 171.3 J/mol·K | [1] |

| Heat Capacity (C) | 180.5 J/mol·K | [1] |

Section 6: Experimental Protocols

Accurate characterization of the physicochemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[11][12]

Objective: To determine the saturation solubility of this compound in an aqueous medium at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of finely powdered this compound to a flask containing a known volume of purified water or a specific buffer solution. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid material via centrifugation or filtration using a fine-pored filter that does not adsorb the solute.

-

Analysis: Accurately determine the concentration of dissolved Iron(III) phosphate in the clear supernatant or filtrate. This can be achieved using a suitable analytical technique, such as Inductively Coupled Plasma (ICP) for iron quantification or UV-Vis spectrophotometry if a suitable chromophore is present or can be formed.

-

Calculation: The solubility is expressed as the mass or molar concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

Characterization by X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline phases and determining the crystal structure of a material.

Objective: To identify the crystalline form (polymorph) and determine the structural parameters of an this compound sample.

Methodology:

-

Sample Preparation: Finely grind the this compound sample into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.

-

Mounting: Mount the powdered sample onto a sample holder. The surface of the powder should be flat and level with the holder's surface.

-

Data Acquisition: Place the sample holder in the X-ray diffractometer. Generate monochromatic X-rays (commonly Cu Kα radiation) and direct them onto the sample.

-

Scanning: Scan the sample over a range of 2θ angles (the angle between the incident and diffracted X-ray beams). The detector moves to collect the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The output is a diffractogram, which is a plot of diffraction intensity versus the 2θ angle. The positions (2θ values) and intensities of the diffraction peaks are characteristic of the material's crystal structure.

-

Phase Identification: Compare the experimental diffractogram to standard patterns from a database (e.g., the JCPDS-ICDD database) to identify the specific polymorph of FePO₄·2H₂O.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference. These are often performed simultaneously.

Objective: To determine the thermal stability and decomposition pathway of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).[10]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Atmosphere Control: Purge the furnace with a controlled atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) at a constant flow rate (e.g., 20-50 mL/min) to create a stable environment.[10][14]

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[10]

-

Data Collection: Continuously record the sample's mass (TGA curve) and the temperature difference (DTA curve) as a function of the furnace temperature.

-

Data Interpretation: Analyze the TGA curve for mass loss steps, which indicate dehydration or decomposition events. The temperature ranges and percentage mass loss for each step provide quantitative information about the process. The DTA curve shows endothermic (heat absorbing, e.g., dehydration) or exothermic (heat releasing, e.g., crystallization) events.

References

- 1. Iron(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. This compound Ferric phosphate dihydrate [merckmillipore.com]

- 3. scbt.com [scbt.com]

- 4. strem.com [strem.com]

- 5. Buy this compound | 13463-10-0 [smolecule.com]

- 6. Ferric phosphate | 10045-86-0 [chemicalbook.com]

- 7. Solubility Products [gchem.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. pubs.acs.org [pubs.acs.org]

Synthesis of Iron(III) Phosphate Dihydrate by Precipitation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) via the precipitation method. This compound is of significant interest, particularly as a precursor for lithium iron phosphate (LFP) cathode materials in lithium-ion batteries.[1][2] The precipitation method is widely employed due to its operational simplicity, cost-effectiveness, and environmental friendliness.[1] This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthesis workflow.

Core Principles of Precipitation Synthesis

The synthesis of iron(III) phosphate dihydrate by precipitation involves the controlled reaction of an iron source with a phosphate source in an aqueous solution. The insolubility of iron(III) phosphate in water under specific conditions drives the formation of a solid precipitate.[3] Key factors influencing the physicochemical properties of the final product include the choice of precursors, reactant concentrations, reaction temperature, pH of the solution, and the use of oxidizing agents.[1][4] The process often involves the initial formation of an amorphous precipitate, which can then transform into a crystalline phase.[1][5]

Experimental Protocols

The following section outlines detailed methodologies for the synthesis of this compound, compiled from various studies.

Synthesis from Ferrous Precursors with Oxidation

A common approach involves the use of a ferrous (Fe²⁺) salt, which is subsequently oxidized to a ferric (Fe³⁺) state in the presence of a phosphate source.

Protocol 1: Using Ferrous Sulfate (B86663) and Phosphoric Acid with Hydrogen Peroxide Oxidation

This method, adapted from multiple sources, utilizes readily available and cost-effective precursors.[4][6]

-

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Phosphoric acid (H₃PO₄)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) solution (for pH adjustment)

-

Deionized water

-

-

Procedure:

-

A solution of ferrous sulfate is prepared by dissolving a predetermined amount in deionized water.

-

Phosphoric acid is added to the ferrous sulfate solution.

-

The mixture is heated, typically to around 90°C.[6]

-

Hydrogen peroxide is slowly added to the heated solution to oxidize Fe²⁺ to Fe³⁺. This is often accompanied by a color change from a yellow precipitate to a white precipitate.[6]

-

The pH of the solution is carefully monitored and adjusted to a target value, often between 1.8 and 3.5, using a base such as NaOH or ammonia solution.[7][8]

-

The reaction is allowed to proceed for a specified duration, often several hours, to ensure complete precipitation and crystallization.[6]

-

The resulting white precipitate of FePO₄·2H₂O is collected by filtration.

-

The precipitate is washed multiple times with deionized water to remove any unreacted precursors and byproducts.

-

The final product is dried in an oven at a controlled temperature, for instance, at 80°C for 12 hours or 120°C for 12 hours.[3][6]

-

Synthesis from Ferric Precursors

Alternatively, a ferric (Fe³⁺) salt can be used directly, simplifying the reaction by eliminating the oxidation step.

Protocol 2: Using Ferric Nitrate (B79036) and Phosphoric Acid

This protocol involves the direct reaction of a ferric salt with a phosphate source.[4][9]

-

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Phosphoric acid (H₃PO₄) or a phosphate salt like diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

-

Procedure:

-

An aqueous solution of ferric nitrate is prepared.

-

A separate aqueous solution of the phosphate source is prepared.

-

The two solutions are mixed under controlled conditions, often with vigorous stirring.

-

The pH of the resulting mixture is adjusted to a specific value, typically around 2.0, to induce precipitation.[4]

-

The reaction is allowed to age for a period to promote the formation of a stable precipitate.

-

The precipitate is collected via filtration.

-

The collected solid is washed thoroughly with deionized water.

-

The purified precipitate is dried under controlled temperature conditions.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols for this compound.

| Precursor (Iron Source) | Precursor (Phosphate Source) | Oxidizing Agent | Reaction Temperature (°C) | Final pH | Yield (%) | Reference |

| FeSO₄ | H₃PO₄ | H₂O₂ | 90 | Not Specified | 99.5 | [6] |

| Fe(NH₄)₂(SO₄)₂·6H₂O | NH₄H₂PO₄ | H₂O₂ | Ambient | 2.0 | Not Specified | [4][10] |

| Fe(NO₃)₃·9H₂O | K₂HPO₄ | None | Ambient | 2.00 | Not Specified | [4] |

| Iron Powder | H₃PO₄ | H₂O₂ | Not Specified | 1.8 | Not Specified | [7] |

| Fe(II) or Fe(III) compound | H₃PO₄ | If Fe(II) is used | Controlled | Controlled | Not Specified | [11] |

| Characterization | Value | Method | Reference |

| Fe:P Mass Ratio | 1.80 | X-ray Fluorescence (XRF) | [6] |

| Particle Size (D₅₀) | 2.4 µm | Not Specified | [6] |

| Particle Size (D₉₀) | 4.2 µm | Not Specified | [6] |

| Particle Size | 5-10 µm | Not Specified | [12] |

| Surface Area | 25-65 m²/g | Not Specified | [11] |

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the generalized experimental workflow for the precipitation synthesis of this compound and the key reaction pathways.

Caption: Generalized experimental workflow for the precipitation synthesis of FePO₄·2H₂O.

Caption: Key reaction pathway illustrating the formation of crystalline FePO₄·2H₂O.

Conclusion

The precipitation method offers a versatile and scalable route for the synthesis of this compound. By carefully controlling the experimental parameters such as precursor selection, pH, temperature, and reaction time, the physicochemical properties of the final product can be tailored to meet the specific requirements for its intended application, particularly in the development of advanced battery materials. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Iron(III) phosphate - Wikipedia [en.wikipedia.org]

- 3. Process Optimization for the Preparation of the Lithium Iron Phosphate Precursor FePO4·2H2O by Anodic Oxidation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]

- 12. Synthesis of battery-grade FePO4·2H2O using high-pressure hydrolyzed precipitates of cobalt–iron alloy acid solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Unraveling of Iron(III) Phosphate Dihydrate: A Technical Guide to its Thermal Decomposition Pathway

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal behavior of materials is paramount. Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound with relevance in various fields including catalysis and battery materials, undergoes a multi-step thermal decomposition. This technical guide provides an in-depth analysis of its decomposition pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the process.

The thermal decomposition of iron(III) phosphate dihydrate is not a single-step event but rather a complex process involving dehydration and subsequent phase transformations. The journey from the hydrated form to its final anhydrous state is marked by distinct temperature-dependent events, which can be meticulously studied using various analytical techniques.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of FePO₄·2H₂O is characterized by a significant mass loss primarily due to the evaporation of its water of crystallization.[1] This process typically occurs in the temperature range of 30–700 °C.[1] The total mass loss is approximately 18.63%, which corresponds to the theoretical water content of a compound with the formula FePO₄ combined with two water molecules.[1]

Studies have shown that this dehydration process can be separated into two distinct, closely interrelated processes.[2] The decomposition is a complex, multi-step reaction, as indicated by the determination of apparent activation energies through isoconversional methods.[2] For the first process, the apparent activation energy determined by the isoconversional Friedman's method was 93.05 ± 3.80 kJ.mol⁻¹, and for the second process, it was 73.41 ± 3.14 kJ.mol⁻¹.[2]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| Dehydration Step 1 | ~30 - 195 | ~19.69 | Loss of two water molecules (H₂O).[3] |

| Crystallization | ~166.9 | - | Exothermic event corresponding to the crystallization of anhydrous FePO₄ following dehydration.[1] |

| Phase Transformation | ~650.1 | - | Exothermic peak observed, suggesting a phase transformation of anhydrous FePO₄ without mass loss.[1] |

The Decomposition Pathway: A Step-by-Step Breakdown

The thermal decomposition of this compound proceeds through a series of transformations, which can be elucidated by techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and X-ray Diffraction (XRD).

The initial step is the dehydration of FePO₄·2H₂O, which results in the formation of anhydrous FePO₄. This dehydration is a crucial step that can be fully achieved at temperatures above 184 °C.[4] Following dehydration, the anhydrous FePO₄ can undergo further crystalline phase transformations at higher temperatures.[1] For instance, an exothermic peak is observed around 650.1 °C in DSC curves, indicating a phase transformation without any corresponding mass loss in the TGA curve.[1] In the presence of a reducing agent like metallic iron, the decomposition pathway can be altered, leading to the formation of Fe₃(PO₄)₂.[5]

Experimental Protocols

A comprehensive analysis of the thermal decomposition of this compound involves a suite of analytical techniques.

1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses, as well as to identify endothermic and exothermic events.

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is used.

-

Methodology:

-

A precisely weighed sample of FePO₄·2H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[1]

-

The analysis is conducted under a controlled atmosphere, typically a dynamic air or inert gas (e.g., nitrogen, argon) flow (e.g., 50 mL/min).[6]

-

The TGA curve plots the percentage of mass loss as a function of temperature, while the DTA/DSC curve shows the heat flow difference between the sample and a reference.

-

2. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the starting material, intermediates, and final products of the thermal decomposition.

-

Methodology:

-

Powder XRD patterns are collected at room temperature for the initial FePO₄·2H₂O.

-

For in-situ analysis, a high-temperature XRD (HT-XRD) setup is used, where XRD patterns are recorded at various temperatures as the sample is heated, allowing for the direct observation of phase transformations.[6]

-

The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline structures.

-

3. Infrared Spectroscopy (IR)

-

Objective: To monitor changes in the chemical bonding, particularly the presence and removal of water molecules and the vibrations of the phosphate group.

-

Methodology:

-

IR spectra are recorded for the sample at different stages of heating.

-

The disappearance of the characteristic vibrational bands of water and changes in the P-O stretching and bending modes of the phosphate anion are analyzed to follow the decomposition process.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of Iron(III) Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O), a compound of interest in various scientific and industrial fields, including pharmaceuticals and materials science. Understanding its solubility is critical for controlling precipitation, designing dissolution protocols, and developing novel materials. This document outlines quantitative solubility data, details experimental methodologies for its determination, and provides visual representations of the factors influencing its behavior in aqueous solutions.

Quantitative Solubility Data

Iron(III) phosphate dihydrate is generally considered sparingly soluble in water. Its solubility is significantly influenced by temperature, pH, and the presence of other chemical species, particularly acids. The available quantitative data is summarized in the tables below.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | pH | Solubility |

| Water | Ambient | 2 | 30 mg/L[1] |

| Water | 20 | 7 | 1.86 x 10⁻⁹ mg/L (form not specified)[2] |

| Water | 100 | Not Specified | 0.642 g/100 mL[2][3] |

Table 2: Solubility Product Constant (Ksp) of this compound

| Compound | Ksp at 25°C |

| This compound (FePO₄·2H₂O) | 9.91 x 10⁻¹⁶ |

Table 3: Effect of Phosphoric Acid on the Solubility of this compound at 25°C (298.15 K)

| Phosphoric Acid Concentration (wt%) | Solubility |

| 1.13 | Significantly Increases[1][2] |

| 10.7 | Increases by up to 5 orders of magnitude[1] |

The solubility of this compound demonstrates a marked decrease with an increase in temperature.[1] Conversely, its solubility is substantially enhanced in acidic conditions, with an optimal pH for dissolution observed between 2 and 4, peaking at approximately pH 3.[1] Beyond a pH of 3.5, the precipitation of ferric hydroxide (B78521) begins to occur, becoming more predominant as the pH rises.[4]

Experimental Protocols

Accurate determination of the solubility of sparingly soluble salts like this compound requires meticulous experimental procedures. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific aqueous medium.

Materials:

-

This compound (FePO₄·2H₂O), pure solid

-

Aqueous medium of interest (e.g., deionized water, buffer solutions of varying pH)

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification of iron or phosphate (e.g., ICP-OES, AAS, or spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of Erlenmeyer flasks containing a known volume of the desired aqueous medium. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the flasks to prevent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature.

-

Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker bath and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To ensure complete removal of any suspended solid particles, centrifuge the aliquot at a high speed.

-

Filter the resulting supernatant through a syringe filter into a clean collection tube. This step is critical to prevent erroneously high solubility measurements.

-

-

Analysis:

-

Accurately dilute the clear, saturated filtrate to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of either iron (Fe³⁺) or phosphate (PO₄³⁻) in the diluted solution using a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a colorimetric method.

-

-

Calculation:

-

Calculate the concentration of the dissolved this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Analytical Quantification by ICP-OES

Objective: To determine the concentration of iron in the saturated solution.

Procedure:

-

Instrument Calibration: Prepare a series of standard solutions of known iron concentrations spanning the expected concentration range of the diluted samples. Generate a calibration curve by measuring the emission intensity of each standard.

-

Sample Measurement: Aspirate the diluted filtrate into the ICP-OES instrument and measure the emission intensity at a characteristic wavelength for iron.

-

Concentration Determination: Use the calibration curve to determine the iron concentration in the diluted sample.

Visualizing Key Relationships

The solubility of this compound is governed by a complex interplay of factors. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and a typical experimental workflow.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Characterization of Iron(III) Phosphate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O). This compound is of significant interest in various fields, including materials science and pharmaceuticals, due to its use as a precursor in the synthesis of lithium iron phosphate (LiFePO₄) for batteries and its potential applications in drug delivery systems.[1][2] Accurate and thorough characterization is crucial for understanding its physicochemical properties and ensuring its suitability for specific applications. This guide details the experimental protocols and data interpretation for four key spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Mössbauer Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Vibrational Spectroscopy: Probing the Molecular Structure

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides insights into the local structure and bonding within iron(III) phosphate dihydrate. These methods are particularly sensitive to the vibrations of the phosphate (PO₄³⁻) anions, the water molecules of hydration, and the Fe-O bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound's functional groups.

Data Presentation: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching vibrations of water molecules | [3] |

| ~3269 - 3469 | O-H stretching, indicating hydrogen bonding | [4] |

| ~1637 - 1650 | H-O-H bending vibrations of water molecules | [3][5] |

| ~1055 - 1118 | Asymmetric stretching (ν₃) of P-O bonds in PO₄³⁻ | [3] |

| ~944 - 1030 | Symmetric stretching (ν₁) of P-O bonds in PO₄³⁻ | [3][6] |

| ~584 - 648 | O-P-O bending vibrations (ν₄) in PO₄³⁻ | [5] |

| ~520 | O-P-O antisymmetric bending | [6] |

| ~430 - 453 | Fe-O stretching vibrations | [5] |

Experimental Protocol: FTIR Spectroscopy

The following protocol outlines the steps for acquiring an FTIR spectrum of a solid powder sample like this compound using the KBr pellet method.

-

Sample Preparation:

-

Thoroughly dry the this compound sample to remove any adsorbed moisture that is not part of the crystalline structure.

-

Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[7]

-

-

Pellet Formation:

-

Transfer the ground mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[8]

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[8][9] Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]

-

-

Data Analysis:

-

Process the raw data by performing a background subtraction.

-

Identify and label the significant absorption bands in the spectrum.

-

Compare the observed peak positions with literature values for this compound to confirm its identity and assess its purity.

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser source). It is particularly sensitive to symmetric vibrations and provides information on the compound's crystal lattice and molecular structure.

Data Presentation: Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1000 - 1015 | Symmetric stretching (ν₁) of P-O bonds in PO₄³⁻ | [10][11] |

| ~1091 - 1102 | Asymmetric stretching (ν₃) of P-O bonds in PO₄³⁻ | [12] |

| ~948 - 975 | Symmetric stretching of PO₄³⁻ | [12] |

| ~588 - 691 | O-P-O bending modes | [12] |

Experimental Protocol: Raman Spectroscopy

The following protocol describes the acquisition of a Raman spectrum from a powdered sample.

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample on the stage of the Raman microscope.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and power. A low laser power should be used initially to avoid sample degradation.

-

-

Data Acquisition:

-

Focus the laser onto the sample surface.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 100-3500 cm⁻¹).

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to remove any background fluorescence.

-

Identify and assign the characteristic Raman bands by comparing them to reference spectra and literature data.

-

Mössbauer Spectroscopy: Unveiling the Iron Environment

Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of iron nuclei. It provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms in a compound.[15][16]

Data Presentation: Mössbauer Spectral Parameters for Fe³⁺ in Phosphates

| Parameter | Typical Value Range for High-Spin Fe³⁺ | Reference |

| Isomer Shift (δ) (mm/s) | 0.23 - 1.55 (relative to α-Fe) | [17] |

| Quadrupole Splitting (ΔE_Q) (mm/s) | 0.0 - 1.5 | [18] |

Note: Specific values for this compound can vary slightly depending on the crystalline form and experimental conditions. For α-FePO₄, an isomer shift of 0.271 mm/s and a quadrupole splitting of 0.662 mm/s have been reported.[19]

Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy

-

Sample Preparation:

-

The powdered this compound sample is typically contained in a sample holder made of a material transparent to gamma rays, such as a plastic or acrylic disk.

-

The optimal sample thickness depends on the iron concentration to ensure sufficient absorption without excessive broadening of the spectral lines.

-

-

Instrument Setup:

-

A Mössbauer spectrometer consists of a radioactive source (commonly ⁵⁷Co in a rhodium matrix), a velocity transducer to move the source, a collimator, the sample holder (often in a cryostat for temperature-dependent studies), and a gamma-ray detector.[16]

-

-

Data Acquisition:

-

The source is oscillated at varying velocities, typically in the range of ±11 mm/s for ⁵⁷Fe, to Doppler shift the energy of the emitted gamma rays.[15]

-

The detector measures the intensity of gamma rays transmitted through the sample as a function of the source velocity.[15]

-

Data is collected over a period of hours to days to achieve a high-quality spectrum.

-

-

Data Analysis:

-

The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity.

-

The spectrum is fitted with Lorentzian line shapes to extract the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and, if present, the magnetic hyperfine field (B).

-

The isomer shift is reported relative to a standard, typically α-iron foil at room temperature.[15]

-

X-ray Photoelectron Spectroscopy (XPS): Surface Chemical Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

Data Presentation: XPS Binding Energies for Iron(III) Phosphate

| Core Level | Approximate Binding Energy (eV) | Assignment | Reference |

| Fe 2p₃/₂ | ~712.5 | Fe³⁺ in FePO₄ | [20] |

| Fe 2p₁/₂ | ~725.6 | Fe³⁺ in FePO₄ | [20] |

| P 2p | ~133.4 | P in PO₄³⁻ | [21] |

| O 1s | ~531.2 - 533.7 | P-O and surface hydroxyls | [20][22] |

Note: Binding energies can be affected by surface charging, and calibration using a reference peak (e.g., adventitious carbon at 284.8 eV) is necessary.

Experimental Protocol: XPS Analysis

-

Sample Preparation:

-

Instrument Setup:

-

Introduce the sample holder into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic X-ray source, typically Al Kα (1486.6 eV).

-

-

Data Acquisition:

-

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

-

Acquire high-resolution spectra for the core levels of interest (Fe 2p, P 2p, O 1s, and C 1s for calibration).

-

Use a charge neutralizer (e.g., an electron flood gun) to compensate for surface charging effects in the non-conductive powder sample.[27]

-

-

Data Analysis:

-

Calibrate the binding energy scale of the spectra using the C 1s peak of adventitious carbon (typically set to 284.8 eV).

-

Perform peak fitting (deconvolution) of the high-resolution spectra to determine the chemical states and relative concentrations of the elements. The Fe 2p spectrum of Fe³⁺ compounds often exhibits complex multiplet splitting and satellite peaks that need to be considered in the analysis.[27]

-

Experimental and Analytical Workflow

A logical workflow for the comprehensive spectroscopic characterization of this compound is essential for obtaining a complete understanding of the material's properties.

Conclusion

The spectroscopic characterization of this compound through the combined application of FTIR, Raman, Mössbauer, and XPS provides a detailed understanding of its structural and chemical properties. FTIR and Raman spectroscopy confirm the presence of phosphate and water functional groups, while Mössbauer spectroscopy definitively determines the +3 oxidation state and coordination environment of the iron atoms. XPS offers valuable insights into the surface composition and the chemical states of the constituent elements. A systematic application of these techniques, following the detailed protocols outlined in this guide, is indispensable for the quality control and further development of this compound in its various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. theory.cm.utexas.edu [theory.cm.utexas.edu]

- 13. dl.asminternational.org [dl.asminternational.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 16. Video: Mössbauer Spectroscopy [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. msaweb.org [msaweb.org]

- 19. A new iron-phosphate compound (Fe7P11O38) obtained by pyrophosphate stoichiometric glass devitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]

- 24. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 25. mmrc.caltech.edu [mmrc.caltech.edu]

- 26. Xps Powder Sample Preparation And Precautions - Kintek Solution [kindle-tech.com]

- 27. surfacesciencewestern.com [surfacesciencewestern.com]

An In-depth Technical Guide to the Magnetic Properties of Iron(III) Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the two primary polymorphs of iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O): monoclinic phosphosiderite and orthorhombic strengite. This document details the antiferromagnetic nature of these materials, presents key magnetic parameters, outlines experimental methodologies for their characterization, and illustrates the underlying principles of their magnetic behavior.

Introduction

Iron(III) phosphate dihydrate is an inorganic compound that exists in two main crystallographic forms: the monoclinic phosphosiderite and the orthorhombic strengite.[1][2][3] While structurally similar, the distinct arrangement of atoms in their crystal lattices leads to differences in their physical properties, including their magnetic behavior. Both polymorphs exhibit paramagnetic behavior at room temperature and transition to an antiferromagnetically ordered state at low temperatures.[2] This transition and the nature of the magnetic interactions are of significant interest in materials science and have implications for applications where controlled magnetic responses are crucial. The magnetic properties are primarily dictated by the Fe³⁺ ions and the superexchange interactions mediated by the phosphate groups.

Magnetic Properties of FePO₄·2H₂O Polymorphs

At ambient temperatures, both phosphosiderite and strengite behave as paramagnetic materials, with their magnetic susceptibility following the Curie-Weiss law.[2] As the temperature is lowered, they undergo a transition to an antiferromagnetic state. This behavior is attributed to the presence of high-spin Fe³⁺ ions, which possess a net magnetic moment. The antiferromagnetic ordering arises from superexchange interactions between neighboring Fe³⁺ ions, mediated by the intervening oxygen and phosphorus atoms of the phosphate tetrahedra.[4]

The monoclinic phase (phosphosiderite) has been observed to exhibit stronger antiferromagnetic interactions as compared to the orthorhombic phase (strengite).[2] This difference is likely due to variations in the Fe-O-Fe bond angles and distances within the crystal structures, which directly influence the strength of the superexchange coupling.

Quantitative Magnetic Data

The key magnetic parameters for the monoclinic and orthorhombic polymorphs of FePO₄·2H₂O are summarized in the table below. This data is essential for comparing the magnetic behavior of the two phases.

| Magnetic Parameter | Monoclinic (Phosphosiderite) | Orthorhombic (Strengite) |

| Néel Temperature (Tₙ) | Data not available in search results | Data not available in search results |

| Curie-Weiss Temperature (θ) | Exhibits stronger antiferromagnetic interactions[2] | Approaches Curie-Weiss behavior[2] |

| Effective Magnetic Moment (µ_eff) | Data not available in search results | Data not available in search results |

Note: Specific quantitative values for the Néel temperature, Curie-Weiss temperature, and effective magnetic moment for both polymorphs were not explicitly found in the provided search results. The information presented is based on qualitative descriptions from the literature.

Experimental Characterization of Magnetic Properties

The investigation of the magnetic properties of this compound involves a suite of sensitive experimental techniques. The following sections provide an overview of the methodologies for the key experiments.

Vibrating Sample Magnetometry (VSM)

Objective: To measure the bulk magnetic properties of a material, including magnetization as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation: A powdered sample of FePO₄·2H₂O (typically a few milligrams) is packed into a sample holder. The holder is made of a non-magnetic material to avoid interference with the measurement.

-

Mounting: The sample holder is attached to a vibrating rod, which is positioned between the poles of an electromagnet.

-

Measurement: The sample is set into sinusoidal vibration at a constant frequency. As the magnetized sample vibrates, it induces an electrical signal in a set of pick-up coils. This induced voltage is proportional to the magnetic moment of the sample.

-

Data Acquisition: The induced voltage is measured using a lock-in amplifier, which allows for sensitive detection of the signal. By sweeping the applied magnetic field at a constant temperature, a hysteresis loop can be generated. By varying the temperature under a constant applied field, the temperature dependence of the magnetic susceptibility can be determined.

Superconducting Quantum Interference Device (SQUID) Magnetometry

Objective: To perform highly sensitive measurements of the magnetic properties of materials, particularly for weakly magnetic samples like antiferromagnets.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the FePO₄·2H₂O powder is placed in a gelatin capsule or other suitable sample holder.

-

Mounting: The sample is mounted in a sample rod and inserted into the SQUID magnetometer. The sample space is cooled to cryogenic temperatures using liquid helium.

-

Measurement: The sample is moved through a set of superconducting pick-up coils, which are part of a closed superconducting loop. Any change in the magnetic flux from the sample induces a persistent current in the pick-up coils. This current is detected by the SQUID sensor, which is an extremely sensitive detector of magnetic flux.

-

Data Acquisition: The output of the SQUID is proportional to the magnetic moment of the sample. Measurements can be performed as a function of temperature and applied magnetic field to determine parameters such as the Néel temperature and to study the transition from paramagnetic to antiferromagnetic behavior.

Mössbauer Spectroscopy

Objective: To probe the local environment of the iron nuclei, providing information on their oxidation state, spin state, and the internal magnetic fields.

Methodology:

-

Sample Preparation: A thin, uniform absorber of the FePO₄·2H₂O powder is prepared.

-

Experimental Setup: A radioactive source (typically ⁵⁷Co) that decays to ⁵⁷Fe is used to generate gamma rays. The source is mounted on a velocity transducer that moves it back and forth, Doppler shifting the energy of the emitted gamma rays.

-

Measurement: The gamma rays pass through the sample, and a detector measures the intensity of the transmitted radiation. When the energy of the gamma rays matches a nuclear transition energy in the ⁵⁷Fe nuclei of the sample, resonant absorption occurs, resulting in a dip in the transmission spectrum.

-

Data Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus source velocity) provides information about the hyperfine interactions at the iron nucleus. For FePO₄·2H₂O, this can reveal the presence of Fe³⁺ ions and, at temperatures below the Néel temperature, the presence of an internal magnetic field due to antiferromagnetic ordering, which results in a characteristic six-line spectrum.

Theoretical Framework and Visualizations

Magnetic Behavior and Superexchange Interaction

The magnetic properties of this compound are governed by the principles of paramagnetism and antiferromagnetism. The key to understanding the antiferromagnetic ordering is the concept of superexchange.

Caption: Superexchange pathway in FePO₄·2H₂O.

In this mechanism, the magnetic interaction between two non-adjacent Fe³⁺ ions is mediated by the intervening non-magnetic O²⁻ and P⁵⁺ ions. The p-orbitals of the oxygen atoms overlap with the d-orbitals of the iron ions, allowing for a transfer of spin information, which typically results in an antiparallel alignment of the magnetic moments of the neighboring Fe³⁺ ions, leading to antiferromagnetism.

Experimental Workflow for Magnetic Characterization

The comprehensive characterization of the magnetic properties of FePO₄·2H₂O follows a logical workflow, starting from sample synthesis and proceeding through various analytical techniques.

References

A Technical Guide to the Hydrothermal Synthesis of Iron(III) Phosphate Dihydrate Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hydrothermal synthesis of Iron(III) Phosphate (B84403) Dihydrate (FePO₄·2H₂O) nanoparticles, a material of growing interest in the biomedical and pharmaceutical fields. Due to their high biocompatibility, bioavailability, and magnetic properties, these nanoparticles are promising candidates for advanced drug delivery systems and other therapeutic applications.[1][2] This document details the synthesis protocols, the influence of various reaction parameters on the final product, and highlights its application in cancer therapy.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions under conditions of high temperature and pressure in a sealed vessel known as an autoclave. This technique facilitates control over particle size, morphology, and crystallinity. For FePO₄·2H₂O, the process typically involves the reaction of an iron(III) salt with a phosphate source. Key parameters such as temperature, reaction time, pH, and precursor concentration are crucial in determining the physicochemical properties of the resulting nanoparticles.[3] The pH of the solution, in particular, has a significant effect on the purity and particle size of the synthesized FePO₄·2H₂O.[4][5]

Experimental Protocol: A Generalized Approach

The following protocol outlines a representative hydrothermal method for synthesizing FePO₄·2H₂O nanoparticles. Specific parameters can be adjusted based on desired particle characteristics.

Materials:

-

Iron(III) salt precursor (e.g., Iron(III) chloride, FeCl₃, or Iron(III) nitrate, Fe(NO₃)₃)

-

Phosphate source (e.g., Phosphoric acid, H₃PO₄, or Ammonium phosphate, (NH₄)₃PO₄)

-

Deionized water

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Preparation: Prepare aqueous solutions of the iron(III) salt and the phosphate source at the desired concentrations.

-

Mixing and pH Adjustment: Under vigorous stirring, combine the precursor solutions. The pH of the mixture can be adjusted at this stage. Studies show that a pH range of 2 to 5 is effective for producing pure FePO₄·2H₂O.[4]

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined autoclave. Seal the vessel and heat it to a temperature typically between 90°C and 180°C for a duration ranging from a few hours to 24 hours.[6][7][8]

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation.

-

Washing and Drying: Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted ions and byproducts. Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Synthesis Parameters and Nanoparticle Properties

The characteristics of the synthesized FePO₄·2H₂O nanoparticles are highly dependent on the reaction conditions. The ability to tune these properties is a key advantage of the hydrothermal method.

| Parameter | Typical Range | Influence on Nanoparticle Properties |

| Temperature | 90 - 220 °C | Higher temperatures generally lead to increased crystallinity and larger particle sizes.[3][9] |

| Time | 1 - 24 hours | Longer reaction times can promote crystal growth and phase purity.[8][10] |

| pH | 0.8 - 8.0 | Crucial for phase purity and morphology. A pH of ~2.0-2.5 is often optimal for pure FePO₄·2H₂O.[4][5][11] At higher pH (6.0-8.0), different nanostructures may form.[12] |

| Precursors | Various Fe(III) salts and phosphate sources | The choice of precursors can affect reaction kinetics and the formation of intermediate phases.[6][7] |

The resulting nanoparticles can exhibit various morphologies, including micro-nano structures and spherical particles, with sizes ranging from the nanometer to the low-micrometer scale.[7] Characterization is typically performed using X-ray diffraction (XRD) to confirm the crystalline phase and scanning/transmission electron microscopy (SEM/TEM) to observe morphology and size.[7][12]

| Property | Observed Characteristics | Characterization Method |

| Crystal Phase | Orthorhombic structure is common for FePO₄·2H₂O.[13] | X-Ray Diffraction (XRD) |

| Morphology | Micro-nano structures, agglomerated primary particles, spherical particles. | Scanning Electron Microscopy (SEM) |

| Size | Secondary particles can range from ~2-5 µm, formed from smaller primary nanoparticles.[7] | Transmission Electron Microscopy (TEM), SEM |

| Composition | Fe:P mass ratio of ~1.80, consistent with the theoretical value.[7] | X-Ray Fluorescence (XRF), Inductively Coupled Plasma (ICP) |

| Thermal Stability | Dehydration (loss of 2 H₂O molecules) occurs upon heating. | Thermogravimetric Analysis (TGA) |

Application in Drug Delivery: Doxorubicin (B1662922) Loading

A significant application for FePO₄ nanoparticles is in the development of drug delivery vehicles, leveraging their excellent biocompatibility.[1][14] Research has demonstrated their effectiveness in loading and delivering the anticancer drug doxorubicin (DOX).[1][15]

The loading of doxorubicin onto the nanoparticles can be achieved via a co-incubation-precipitation method.[1] The interaction is facilitated by the formation of a complex between the electron-deficient Fe³⁺ in the nanoparticle and the electron-rich hydroxyl groups in the doxorubicin molecule.[1] This complexation enhances the cytotoxicity of the drug and improves its selectivity toward cancer cells.[15][16] Studies have shown that doxorubicin-loaded FePO₄ nanoparticles can be around 10 times more cytotoxic to cancer cells than the free drug.[1][15]

Quantitative Data on Doxorubicin Delivery:

| Parameter | Finding | Significance | Citation(s) |

| Drug Loading Efficiency | Optimal loading of 26.81% ± 1.0% achieved. | Demonstrates high capacity for carrying the therapeutic agent. | [1][15][16] |

| Biocompatibility | >70% cell viability observed at concentrations up to 80 µg/mL. | Confirms the low intrinsic toxicity of the nanoparticles, making them a safe carrier. | [1][14][15] |

| Enhanced Cytotoxicity | FePO₄-DOX complex is ~10 times more effective (lower IC50) than free DOX. | The nanoparticle carrier significantly boosts the therapeutic efficacy of the drug. | [1][15][16] |

| Cancer Cell Selectivity | The FePO₄-DOX complex shows improved selectivity for cancer cells over non-cancer cells. | Potential for reducing side effects by targeting cancerous tissue more effectively. | [14] |

Conclusion

The hydrothermal synthesis of Iron(III) Phosphate Dihydrate nanoparticles is a robust and tunable method for producing materials with significant potential in the pharmaceutical industry. The high biocompatibility of these nanoparticles, combined with their ability to be functionalized for drug delivery, makes them a compelling platform for developing next-generation cancer therapies. The enhanced efficacy and selectivity of drug-loaded FePO₄ nanoparticles, as demonstrated with doxorubicin, highlight a promising path for researchers and drug development professionals seeking to improve therapeutic outcomes and reduce side effects.

References

- 1. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. LiFePO4 Nanostructures Fabricated from Iron(III) Phosphate (FePO4 x 2H2O) by Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholarworks.uttyler.edu [scholarworks.uttyler.edu]

- 15. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, a" by Sagar Rayamajhi, Sarah Wilson et al. [scholarworks.uttyler.edu]

The Natural Occurrence of Iron(III) Phosphate Dihydrate as Strengite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is a naturally occurring mineral known as strengite.[1][2] This technical guide provides an in-depth overview of the geological occurrence, formation, and physicochemical properties of strengite. It is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound. This document details the mineral's crystallographic and physical properties, summarizes quantitative data in structured tables, and outlines the experimental protocols for its characterization using X-ray Diffraction (XRD), Raman Spectroscopy, and Mössbauer Spectroscopy. Furthermore, signaling pathways and logical relationships concerning its formation and mineral associations are visualized using Graphviz diagrams.

Introduction

Strengite is a relatively rare secondary phosphate mineral.[1] It is the iron analogue of variscite (AlPO₄·2H₂O) and is dimorphous with phosphosiderite.[3] The mineral is typically found in shades of purple, violet, pink, or reddish-pink, though it can also be colorless or greenish-white.[3] Its formation is indicative of specific geochemical conditions, particularly the oxidation of primary iron-bearing phosphate minerals.[1][4] Understanding the natural occurrence and properties of strengite is crucial for geochemists, mineralogists, and materials scientists. Additionally, as iron phosphate compounds are explored for various applications, including in pharmaceuticals and as precursors for battery materials, a thorough understanding of their natural forms is valuable.

Geological Occurrence and Formation

Strengite is a secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.[3] It is commonly found in the following geological settings:

-

Granite Pegmatites: As an alteration product of primary phosphate minerals like triphylite (LiFePO₄).[1][4]

-

Iron Ore Deposits and Gossans: Occurring in limonite and magnetite iron ores.[3]

-

Cave Environments: In some instances, strengite can form from the reaction of iron-rich host rocks with bat guano, which provides the necessary phosphate.[4]

The formation of strengite is primarily controlled by the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in the presence of phosphate ions under hydrous conditions.[1][4] The alteration of triphylite to strengite is a key formation pathway and serves as an indicator of the degree of oxidation a rock has undergone.[1][4]

Paragenesis and Associated Minerals

Strengite is often found in association with a variety of other primary and secondary phosphate minerals. Its paragenesis provides valuable clues about the geochemical history of the host rock. Common associated minerals include:

-

Primary Minerals: Triphylite

-

Secondary Minerals: Variscite, phosphosiderite, rockbridgeite, beraunite, dufrénite, hureaulite, and vivianite.[5]

Physicochemical and Crystallographic Properties

Strengite possesses a distinct set of physical and crystallographic properties that are used for its identification. These properties are summarized in the tables below.

Quantitative Data

The following tables present a summary of the key quantitative data for strengite.

Table 1: Crystallographic Data for Strengite

| Property | Value |

| Crystal System | Orthorhombic[3] |

| Space Group | Pbca[3] |

| Unit Cell Parameters | a = 8.7233(7) Å, b = 9.886(1) Å, c = 10.122(1) Å[3] |

| a:b:c Ratio | 0.882 : 1 : 1.024[3] |

| Unit Cell Volume | 872.91 ų[3] |

Table 2: Physical and Optical Properties of Strengite

| Property | Value |

| Color | Purple, violet, pink, peach-blossom-red, carmine, greenish white, colorless[3] |

| Luster | Vitreous, Sub-Vitreous, Greasy[3] |

| Streak | White[3] |

| Hardness (Mohs) | 3.5 - 4[3] |

| Density (g/cm³) | 2.84 - 2.87 (measured), 2.84 (calculated)[3] |

| Cleavage | Good on {010}, poor on {001}[3] |

| Fracture | Conchoidal[1] |

| Optical Class | Biaxial (+)[3] |

| Refractive Indices | nα = 1.697 - 1.708, nβ = 1.708 - 1.719, nγ = 1.741 - 1.745[3] |

| Birefringence | 0.044[3] |

| 2V Angle | 72° to 88° (calculated)[3] |

Table 3: Chemical Composition of Strengite (Ideal Formula: FePO₄·2H₂O)

| Element | Weight % | Oxide | Weight % |

| Fe | 29.89 | Fe₂O₃ | 42.73 |

| P | 16.58 | P₂O₅ | 37.98 |

| H | 2.16 | H₂O | 19.28 |

| O | 51.38 | ||

| Total | 100.00 | Total | 100.00 |

Common Impurities: Al[3]

Experimental Protocols for Characterization

The identification and characterization of strengite rely on several analytical techniques. The following sections provide detailed methodologies for the key experiments.

X-ray Powder Diffraction (XRD)

X-ray powder diffraction is a fundamental technique for the identification of crystalline materials like strengite. It provides a unique "fingerprint" based on the crystal lattice spacings.

Methodology:

-

Sample Preparation: A small amount of the mineral is finely ground to a homogenous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically used.

-

Data Collection: The instrument is set to scan a 2θ range from approximately 5° to 70°. Typical instrument parameters are a voltage of 40 kV and a current of 30 mA. The scan is performed with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (2θ) and intensities of the diffraction peaks. These are converted to d-spacings using Bragg's Law (nλ = 2d sinθ). The set of d-spacings and their relative intensities are then compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for phase identification. The known d-spacings for strengite are 3.114 (100), 4.383 (85), 5.509 (60), 2.546 (50), 3.996 (45), 3.002 (45), and 2.949 (45).

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is highly effective for identifying minerals.

Methodology:

-

Sample Preparation: Minimal sample preparation is required. A small, clean fragment of the mineral or a polished section can be used.

-

Instrumentation: A Raman microscope equipped with a laser excitation source is used. A common choice is a 532 nm or 785 nm laser. The laser is focused on the sample through a microscope objective.

-

Data Collection: The laser is directed onto the sample, and the scattered light is collected. The Raman spectrum is typically collected over a wavenumber range of 100 to 4000 cm⁻¹. The acquisition time and laser power are adjusted to obtain a good signal-to-noise ratio while avoiding sample damage.

-

Data Analysis: The Raman spectrum of strengite is characterized by specific peaks corresponding to the vibrational modes of the phosphate (PO₄³⁻) and water (H₂O) groups. The spectrum is compared with reference spectra of known minerals for identification. For strengite, a strong band around 981 cm⁻¹ is assigned to the PO₄ symmetric stretching mode, with a weaker band at 1116 cm⁻¹ corresponding to the antisymmetric stretching mode.[6]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the local chemical environment of iron atoms, making it particularly useful for iron-bearing minerals like strengite.

Methodology:

-

Sample Preparation: A powdered sample is prepared and placed in a sample holder. The optimal thickness of the sample is chosen to maximize the resonant absorption.

-

Instrumentation: A Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source is used. The spectrometer measures the absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the source velocity.

-

Data Collection: Spectra are typically collected at room temperature and sometimes at cryogenic temperatures to investigate magnetic ordering. The velocity range is chosen to encompass the expected hyperfine parameters for Fe³⁺ in a phosphate matrix.

-

Data Analysis: The Mössbauer spectrum is fitted with theoretical line shapes (Lorentzians) to determine the hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf). For strengite, the spectrum is characteristic of high-spin Fe³⁺ in an octahedral environment. These parameters provide information on the oxidation state, coordination, and magnetic properties of the iron atoms.

Visualizations of Signaling Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and formation pathways of strengite.

Caption: Alteration pathway of primary triphylite to secondary strengite.

Caption: Mineralogical relationships of strengite.

Conclusion